molecular formula C7H16Cl2N2 B3027566 2,7-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1334499-85-2

2,7-Diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B3027566
CAS No.: 1334499-85-2
M. Wt: 199.12
InChI Key: AOOZGIVAXMOXLP-UHFFFAOYSA-N
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Description

Structural Distinctiveness of the Spiro[3.5]nonane Core and its Conformational Characteristics

The foundational framework of 2,7-diazaspiro[3.5]nonane is the spiro[3.5]nonane core. This structure is a type of spiro compound, characterized by two rings connected through a single shared carbon atom, known as the spiro atom. chemenu.com Specifically, the spiro[3.5]nonane core consists of a four-membered cyclobutane (B1203170) ring fused to a six-membered cyclohexane (B81311) ring at this central carbon.

This arrangement confers significant structural rigidity and a distinct three-dimensional geometry, moving away from the planar structures common in many traditional drug molecules. chemenu.combldpharm.com The introduction of such spirocyclic scaffolds leads to a higher fraction of sp³ hybridized carbons (Fsp³), a molecular descriptor that has been correlated with an increased probability of success in clinical development. bldpharm.com

The conformational characteristics of the spiro[3.5]nonane core are largely dictated by the inherent properties of its constituent rings.

Cyclobutane Ring: To alleviate angle and torsional strain, the cyclobutane ring is not planar but adopts a puckered or "folded" conformation. researchgate.netdalalinstitute.com This puckering reduces the eclipsing interactions between adjacent hydrogen atoms. researchgate.net

Cyclohexane Ring: The cyclohexane ring is well-known to exist predominantly in a stable, strain-free "chair" conformation. maricopa.edumasterorganicchemistry.com This arrangement avoids both angle strain, by maintaining near-ideal tetrahedral bond angles of 109.5°, and torsional strain, by ensuring all substituents are in a staggered conformation. masterorganicchemistry.com

The fusion of these two rings at the spirocenter fixes their relative orientation, creating a conformationally restricted system. This rigidity is a key advantage in molecular design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to stronger interactions.

Properties of Spiro[3.5]nonane Core
PropertyValueSource
Molecular FormulaC₉H₁₆ nih.gov
Molecular Weight124.22 g/mol nih.gov
Key Structural FeatureCyclobutane ring fused to a cyclohexane ring via one spiro atom chemenu.com
Dominant Conformation (Cyclohexane)Chair masterorganicchemistry.com
Dominant Conformation (Cyclobutane)Puckered researchgate.net

Significance of Diazaspiro Scaffolds in Molecular Design and Development for Enhanced Biological Activity

The incorporation of nitrogen atoms into the spiro[3.5]nonane skeleton to form diazaspiro scaffolds, such as 2,7-diazaspiro[3.5]nonane, significantly enhances its utility in medicinal chemistry. These scaffolds are often considered "privileged structures," a term for molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.com

The strategic placement of the two nitrogen atoms provides points for chemical modification, allowing for the synthesis of large libraries of compounds for screening against various diseases. The three-dimensional and rigid nature of the 2,7-diazaspiro[3.5]nonane framework allows for the precise orientation of these substituents to optimize interactions with the binding sites of enzymes and receptors.

A key application of diazaspiro scaffolds is their use as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. For instance, diazaspiroalkanes have been successfully employed as bioisosteres for piperazine (B1678402), a common motif in many biologically active compounds. mdpi.com This substitution can lead to improved properties, such as enhanced target selectivity or better pharmacokinetic profiles. bldpharm.commdpi.com Research has shown that replacing a piperazine moiety with a diazaspiroalkane can influence binding affinity for targets like the sigma-2 (σ2) receptor. mdpi.com

The utility of the 2,7-diazaspiro[3.5]nonane core is evident in its application in the development of novel therapeutic agents. Derivatives have been investigated as:

Sigma Receptor Ligands: These are targets for neurological and psychiatric disorders.

Antitubercular Agents: Incorporation into benzothiazinones has led to potent new agents against Mycobacterium tuberculosis.

Kinase Inhibitors: Specific derivatives are used as reagents in the synthesis of RET kinase and CDK4/6 inhibitors for cancer therapy.

In essence, the diazaspiro scaffold provides a robust and sterically defined platform for drug design. Its inherent three-dimensionality, coupled with the ability to introduce diverse functional groups at the nitrogen positions, makes it a valuable tool for medicinal chemists aiming to create potent, selective, and effective new medicines. bldpharm.com

Applications of Diazaspiro Scaffolds in Medicinal Chemistry
Application AreaSignificanceSource
BioisosterismCan act as a bioisostere for common fragments like piperazine, potentially improving selectivity and pharmacokinetic properties. mdpi.com
Privileged ScaffoldsThe framework can bind to multiple biological targets, serving as a template for developing diverse bioactive compounds. mdpi.com
Neurological DisordersUsed to develop ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions.
Infectious DiseasesDerivatives have shown potency as antitubercular agents.
OncologyServes as a key building block for the synthesis of targeted cancer therapies like RET kinase and CDK4/6 inhibitors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-3-8-4-2-7(1)5-9-6-7;;/h8-9H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOZGIVAXMOXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857115
Record name 2,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2)
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Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-85-2
Record name 2,7-Diazaspiro[3.5]nonane--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID80857115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-diazaspiro[3.5]nonane dihydrochloride
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Synthetic Methodologies for 2,7 Diazaspiro 3.5 Nonane Dihydrochloride and Its Analogues

Retrosynthetic Analysis Strategies for the Spiro[3.5]nonane System

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors, providing a roadmap for its synthesis. numberanalytics.comnumberanalytics.com For the 2,7-diazaspiro[3.5]nonane system, the key challenge lies in the formation of the spirocyclic core containing a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring, sharing a quaternary carbon atom.

A primary retrosynthetic disconnection strategy involves breaking the C-N bonds of the two rings. This approach simplifies the spirocycle into a piperidine-based precursor with a handle for constructing the azetidine ring, or vice versa. A common and effective strategy identifies N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) as a key starting material. The retrosynthesis can be envisioned as follows:

Disconnection of the Azetidine Ring: The azetidine ring can be disconnected at the C-N bonds, leading back to a 4,4-disubstituted piperidine precursor. This precursor would contain two functional groups, such as a hydroxymethyl and an aminomethyl group, poised for cyclization.

Disconnection of the Piperidine Ring: Alternatively, the piperidine ring can be conceptually disassembled, leading to an azetidine precursor with functionalities that allow for the annulation of the six-membered ring.

A logical retrosynthetic pathway for a protected 2,7-diazaspiro[3.5]nonane is outlined below:

Target MoleculePrecursor 1Precursor 2Starting Material
Protected 2,7-Diazaspiro[3.5]nonane4-(Aminomethyl)-1-Boc-4-(hydroxymethyl)piperidine1-Boc-4-(iodomethyl)-4-(methoxymethyl)piperidineN-Boc-4-piperidone

This analysis highlights a linear sequence starting from a commercially available piperidone derivative, which is a common approach in the synthesis of such spirocyclic systems.

Convergent and Linear Synthesis Approaches to the Core Structure

The construction of the 2,7-diazaspiro[3.5]nonane core can be approached through both linear and convergent synthetic strategies.

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential manner. A typical linear synthesis of a 2,7-diazaspiro[3.5]nonane derivative starts with a pre-existing ring (e.g., piperidine) and sequentially adds the functional groups and performs the cyclization to form the second ring. A multi-step synthesis of a tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, as described in a patent, exemplifies a linear approach. google.com This seven-step process begins with a piperidine derivative and systematically builds the second heterocyclic ring. google.com

Key Cyclization Reactions for Spirocyclic Framework Construction

The formation of the spirocyclic core is the cornerstone of the synthesis. Several key cyclization reactions are employed to construct the diazaspiro[3.5]nonane framework.

A prevalent method involves the construction of the azetidine ring onto a pre-formed piperidine ring. This can be achieved through an intramolecular nucleophilic substitution. For example, a 4-substituted piperidine bearing both a leaving group (e.g., a tosylate or halide) and a nucleophile (an amine) can undergo intramolecular cyclization to form the azetidine ring. google.com

Another powerful strategy for constructing related spirocyclic systems is the intramolecular Friedel-Crafts reaction, particularly when aromatic rings are fused to the core structure. The use of a strong Brønsted superacid like triflic acid has been shown to be highly effective in promoting such cyclizations, often leading to high yields and reduced reaction times. nih.govresearchgate.net

The table below summarizes some key cyclization strategies:

Cyclization StrategyDescriptionKey Reagents/Conditions
Intramolecular Nucleophilic SubstitutionAn amine nucleophile displaces a leaving group on the same molecule to form the second ring.Cesium carbonate, potassium iodide, acetonitrile, heat google.com
Reductive AminationAn intramolecular reaction between an amine and a carbonyl group, followed by reduction, can form a cyclic amine.A reducing agent such as sodium cyanoborohydride youtube.com
Aza-Wittig ReactionThe reaction of an iminophosphorane with a carbonyl group can be used to form a C=N bond, which can then be reduced to complete the cyclization.Triphenylphosphine, an azide (B81097) precursor

Stereoselective Synthetic Pathways for Chiral Derivatives

The introduction of chirality into the 2,7-diazaspiro[3.5]nonane scaffold is of significant interest for medicinal chemistry applications. Stereoselective synthetic pathways aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials: Starting the synthesis with a chiral, non-racemic precursor, such as a derivative of a natural amino acid, can introduce stereocenters that are maintained throughout the reaction sequence.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other in a key bond-forming reaction. For instance, chiral Lewis acids can be employed in cyclization reactions to induce asymmetry. mdpi.com

While specific examples for the stereoselective synthesis of 2,7-diazaspiro[3.5]nonane are not extensively detailed in the provided search results, the principles of stereoselective synthesis are broadly applicable. For example, diastereoselective reductions of keto-functionalized precursors can set the stereochemistry at a new stereocenter.

Introduction and Modification of Amine Functionalities in the Diazaspiro System

The two amine functionalities in the 2,7-diazaspiro[3.5]nonane system are key to its utility as a scaffold, allowing for the attachment of various substituents to modulate its biological activity. The synthesis must therefore account for the protection and deprotection of these amines, as well as their subsequent functionalization.

Amine Protection: During the synthesis of the core structure, it is often necessary to protect one or both of the amine groups to prevent them from undergoing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. google.com

Amine Deprotection: The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in an organic solvent. google.com

Amine Functionalization: Once deprotected, the free amines can be modified through a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form amides. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. youtube.com

The orthogonal protection of the two nitrogen atoms, using different protecting groups that can be removed under different conditions, allows for the selective functionalization of each amine, further enhancing the molecular diversity that can be achieved from this scaffold.

Formation of the Dihydrochloride (B599025) Salt: Considerations for Stability and Purity in Research Applications

For research applications, particularly in biological assays, diazaspiro compounds are often converted into their salt forms to improve their solubility and stability. The formation of the dihydrochloride salt of 2,7-diazaspiro[3.5]nonane is a critical final step.

The process typically involves treating a solution of the free base in a suitable organic solvent, such as isopropanol (B130326) or ether, with an excess of hydrogen chloride (often as a solution in an organic solvent). prepchem.com This leads to the protonation of both nitrogen atoms, forming the dihydrochloride salt which then precipitates from the solution and can be isolated by filtration. prepchem.com

Key considerations for the formation of the dihydrochloride salt include:

Purity of the Free Base: The purity of the final salt is highly dependent on the purity of the free base starting material. Impurities from the synthesis may be carried over into the final product.

Stoichiometry of the Acid: A sufficient excess of hydrochloric acid is required to ensure the complete protonation of both amine groups.

Solvent Selection: The choice of solvent is crucial for achieving good crystallization and high purity of the salt. The salt should be poorly soluble in the chosen solvent to ensure high recovery.

Crystallization and Purification: Recrystallization from a suitable solvent system, such as isopropanol/water, can be employed to further purify the dihydrochloride salt and obtain a product with high crystalline quality.

Stability and Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. Proper drying, for instance through lyophilization (freeze-drying), and storage in a desiccated environment are important to maintain the stability and integrity of the compound. nih.gov The stability of the salt is also influenced by the pKa of the amine groups.

The table below highlights important aspects of dihydrochloride salt formation:

ParameterConsiderationExample/Method
Purity Removal of unreacted starting materials and byproducts.Recrystallization from isopropanol/water.
Stability Minimizing residual solvent and moisture content.Lyophilization (freeze-drying).
Solubility Enhancing aqueous solubility for biological testing.Conversion of the free base to the hydrochloride salt.
Characterization Confirmation of salt formation and purity.Elemental analysis, NMR spectroscopy, HPLC.

Sustainable and Scalable Synthetic Procedures for Research and Development

As the demand for novel chemical entities for drug discovery grows, so does the need for sustainable and scalable synthetic procedures. Green chemistry principles aim to reduce the environmental impact of chemical synthesis by, for example, minimizing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.comresearchgate.net

For the synthesis of 2,7-diazaspiro[3.5]nonane and its analogues, several aspects can be considered to improve sustainability and scalability:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or glycerol-derived solvents. rsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. This includes the use of transition metal catalysts or organocatalysts.

Process Optimization: Developing reaction conditions that are milder, require less energy, and have shorter reaction times.

Scalability: Ensuring that the synthetic route can be safely and efficiently performed on a larger scale for further research and development. This involves avoiding the use of highly energetic or difficult-to-handle reagents and ensuring that purification methods are amenable to large-scale production. google.comgoogle.comresearchgate.net

Patents describing the synthesis of related compounds often provide insights into scalable procedures, with a focus on high yields and operational simplicity. google.comgoogle.com For instance, a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane with a reported yield of over 82% highlights a potentially scalable process. google.com

Advanced Structural Characterization and Spectroscopic Analysis of 2,7 Diazaspiro 3.5 Nonane Dihydrochloride

High-Resolution Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For 2,7-Diazaspiro[3.5]nonane Dihydrochloride (B599025), this analysis would typically be performed on the dication or, more commonly, the monoprotonated free base in the gas phase.

The analysis would confirm the presence of the [M+H]⁺ ion, corresponding to the free base 2,7-Diazaspiro[3.5]nonane with an additional proton. The precise mass of this ion allows for the determination of its elemental formula, C₇H₁₅N₂⁺, with a high degree of confidence, thereby verifying the molecular identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2,7-Diazaspiro[3.5]nonane Cation

Ion Species Elemental Composition Theoretical Monoisotopic Mass (Da)
[M+H]⁺ C₇H₁₅N₂⁺ 127.1230

Note: The data presented is theoretical and serves as a reference for expected HRMS results.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For 2,7-Diazaspiro[3.5]nonane Dihydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete assignment of all proton and carbon signals.

In the dihydrochloride form, the two nitrogen atoms are protonated, leading to the presence of N-H protons and causing a downfield shift for adjacent protons and carbons compared to the free base due to the electron-withdrawing effect of the ammonium (B1175870) groups. The molecule possesses a C₂ axis of symmetry, which influences the number of unique signals observed in the NMR spectra.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) and piperidine (B6355638) rings. The protons on the carbons adjacent to the newly formed ammonium centers would exhibit the most significant downfield shift.

¹³C NMR Spectroscopy: The carbon spectrum would reveal four unique signals corresponding to the different carbon environments within the molecule's symmetric structure. The spirocyclic carbon atom would have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
C1, C3, C6, C8 3.0 - 3.5 45 - 55 t
C4, C9 2.0 - 2.5 30 - 40 t
C5 (spiro) - 35 - 45 s

Note: These are predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

X-ray Crystallographic Analysis of Solid-State Conformations and Intermolecular Interactions

In the solid state, the compound would exist as a salt, with chloride anions interacting with the protonated nitrogen centers of the diazaspirocyclic cation. The cation is expected to adopt a conformation that minimizes steric strain. The four-membered azetidine ring would likely be puckered, while the six-membered piperidine ring would adopt a chair conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by vibrations associated with the ammonium groups and the hydrocarbon backbone.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show broad and strong absorption bands in the region of 2700-3100 cm⁻¹, characteristic of the N-H stretching vibrations of the secondary ammonium groups. C-H stretching vibrations of the methylene (B1212753) groups would appear just below 3000 cm⁻¹. N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-N stretching vibrations and the skeletal vibrations of the spirocyclic rings would likely be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy Technique
N-H Stretch 2700 - 3100 IR
C-H Stretch 2850 - 3000 IR, Raman
N-H Bend 1500 - 1600 IR
C-H Bend/Scissor 1400 - 1470 IR, Raman

Note: These are predicted frequency ranges for the key functional groups.

Chemical Reactivity and Derivatization Strategies of the 2,7 Diazaspiro 3.5 Nonane Dihydrochloride Core

Nucleophilic Substitution Reactions at Amine Centers

The secondary amine nitrogens of the 2,7-diazaspiro[3.5]nonane core are nucleophilic and readily participate in substitution reactions with a variety of electrophiles. A prominent example of such a transformation is the N-arylation of 2,7-diazaspiro[3.5]nonane derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a powerful method for forming carbon-nitrogen bonds in this context. This reaction is particularly effective for the N-arylation of 2,7-diazaspiro[3.5]nonane derivatives, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The general procedure involves the reaction of a protected 2,7-diazaspiro[3.5]nonane, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

These N-arylated derivatives are of significant interest in drug discovery. For instance, they have been incorporated into benzothiazinones to develop potent new agents against Mycobacterium tuberculosis and have been used to create ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders.

N-Alkylation and Acylation Strategies for Functionalization

N-alkylation of the 2,7-diazaspiro[3.s]nonane core introduces alkyl substituents onto the nitrogen atoms, further diversifying the chemical space accessible from this scaffold. Standard alkylation methods using alkyl halides can be employed, often requiring a base to deprotonate the secondary amine. However, to avoid issues with over-alkylation, reductive amination is a commonly used and highly effective strategy. This method involves the reaction of the diamine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity.

Another specialized N-alkylation technique is N-vinylation, which introduces a vinyl group onto the nitrogen atom. Copper-catalyzed N-vinylation reactions have been developed that proceed under mild conditions.

N-acylation is a fundamental transformation for functionalizing the 2,7-diazaspiro[3.5]nonane core, leading to the formation of amides, sulfonamides, and ureas. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing the pharmacological properties of the resulting molecules.

Amide Synthesis: Standard amide bond formation can be achieved by reacting the diamine with carboxylic acids (using coupling agents), acid chlorides, or acid anhydrides.

Sulfonamide Synthesis: Sulfonamides are readily prepared by reacting the 2,7-diazaspiro[3.5]nonane core with sulfonyl chlorides in the presence of a base. This reaction is generally high-yielding and tolerates a wide range of functional groups on the sulfonyl chloride.

Urea (B33335) Synthesis: The synthesis of urea derivatives can be accomplished through several routes. One common method involves the reaction of the diamine with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be used to generate unsymmetrical ureas.

DerivativeReagentFunctional Group
AmideCarboxylic Acid/Acid Chloride-C(O)R
SulfonamideSulfonyl Chloride-S(O)₂R
UreaIsocyanate-C(O)NHR

Oxidative and Reductive Manipulations of the Spirocyclic System

The 2,7-diazaspiro[3.5]nonane spirocyclic system is generally stable under a variety of reaction conditions. There is limited literature specifically detailing the oxidative or reductive manipulation of the carbocyclic framework of this particular spirocycle. However, the stability of the core is evident from the wide range of functional group transformations that can be performed on substituents attached to the nitrogen atoms without compromising the integrity of the spirocyclic structure.

For instance, reductive processes are commonly employed in the synthesis and derivatization of 2,7-diazaspiro[3.5]nonane analogues. These include the reduction of amides, formed via N-acylation, to the corresponding amines using reducing agents like lithium aluminum hydride. Similarly, if aryl substituents bearing nitro groups are introduced via N-arylation, these can be subsequently reduced to anilines, providing a further point for diversification. The spirocyclic core remains intact during these transformations, highlighting its robust nature.

Regioselective and Chemoselective Transformations for Diverse Analogues

A key challenge in the derivatization of 2,7-diazaspiro[3.5]nonane is achieving regioselectivity, as the two secondary amine groups are not equivalent. One is part of a four-membered azetidine (B1206935) ring, while the other belongs to a six-membered piperidine (B6355638) ring. This inherent difference in ring size and steric environment can be exploited to achieve selective functionalization.

The most common strategy to ensure regioselective derivatization is the use of protecting groups. A frequently employed starting material is a mono-protected derivative, such as N-Boc-2,7-diazaspiro[3.5]nonane (tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate). In this molecule, one of the amine functions is protected as a tert-butoxycarbonyl (Boc) carbamate, leaving the other amine free for selective reaction.

Computational Chemistry and Theoretical Investigations of 2,7 Diazaspiro 3.5 Nonane Systems

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. longdom.orgresearchgate.net For the 2,7-diazaspiro[3.5]nonane system, these calculations can predict a range of descriptors that govern its chemical behavior.

Key electronic properties and reactivity descriptors for a molecule like 2,7-diazaspiro[3.5]nonane would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. longdom.org A smaller gap suggests higher reactivity. Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity, all of which provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction. longdom.orgmdpi.com

The molecular electrostatic potential (MESP) surface is another valuable output of quantum chemical calculations. mdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2,7-diazaspiro[3.5]nonane, the nitrogen atoms are expected to be the most electron-rich centers, making them susceptible to electrophilic attack. mdpi.com

DescriptorSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO GapIndicator of chemical stability and reactivity.
Ionization PotentialEnergy required to remove an electron.
Electron AffinityEnergy released when an electron is added.
ElectronegativityMeasure of the ability to attract electrons.
Chemical HardnessResistance to change in electron distribution.
Electrophilicity IndexA measure of the molecule's electrophilic character.

Conformational Analysis and Energy Minimization Studies of Spirocyclic Rings

The three-dimensional structure of a molecule is crucial to its function, and this is particularly true for rigid scaffolds like spirocycles. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.gov For the 2,7-diazaspiro[3.5]nonane system, the spirocyclic core, consisting of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring fused at a single carbon atom, has a limited but distinct set of possible conformations.

Energy minimization studies, often performed using molecular mechanics or quantum mechanical methods, are employed to find the lowest energy conformation. researchgate.net These studies have shown that for spirocyclic nitroxides, the conformation of the spirocyclohexyl rings is an important factor, with the system existing in an equilibrium between open and closed conformations. nih.gov The preference for a particular conformation can be influenced by substituents on the rings. nih.gov For instance, additional methyl groups on the nitroxide ring can shift the equilibrium towards a more stable closed spirocyclic conformation. nih.gov

The puckering of the rings is also a key aspect of the conformational analysis of spirocyclic systems. nih.gov Computational studies on aza-spiro ring formations have utilized Cremer-Pople puckering parameters to comprehensively analyze the conformations of transition states, revealing that the puckering preference can depend on the geometry of the reactants and the stereochemistry of the products. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like 2,7-diazaspiro[3.5]nonane behave in a biological environment, including their interactions with surrounding solvent molecules. easychair.org

MD simulations are particularly useful for studying the flexibility of molecules and how their conformation changes in solution. mdpi.com For 2,7-diazaspiro[3.5]nonane, MD simulations could be used to explore the conformational landscape and the transitions between different low-energy states. These simulations explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on the structure and dynamics of the spirocycle. easychair.org The explicit treatment of water, ions, and other solvent components is crucial for understanding solvent-mediated interactions and the role of hydration shells. easychair.org

Furthermore, MD simulations can be used to study the dynamic interactions between a ligand and its target protein, providing insights into the binding process and the stability of the resulting complex. mdpi.com

Structure-Property and Structure-Reactivity Relationship (SPR/SRR) Studies

Structure-Property Relationship (SPR) and Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative correlation between the molecular structure and its physicochemical properties or chemical reactivity. libretexts.org For derivatives of 2,7-diazaspiro[3.5]nonane, these studies are crucial for the rational design of new molecules with desired characteristics.

The rigid spirocyclic core of 2,7-diazaspiro[3.5]nonane provides a well-defined scaffold for the systematic variation of substituents. By modifying the functional groups attached to the nitrogen atoms or the carbon backbone, it is possible to tune the properties of the molecule, such as its lipophilicity, solubility, and reactivity. univ.kiev.ua For example, in a series of novel 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, the optimization of the piperidine N-capping group and an aryl group led to the identification of a potent agonist with a favorable pharmacokinetic profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of SPR/SRR studies, particularly in drug discovery. univ.kiev.ua These models use statistical methods to correlate structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological activity.

Structural ModificationPotential Impact on Properties/Reactivity
Substitution on Nitrogen atomsAlters basicity, hydrogen bonding capacity, and potential for interaction with biological targets.
Introduction of chiral centersLeads to stereoisomers with potentially different biological activities.
Modification of ring sizeAffects the overall geometry and strain of the spirocyclic system.
Addition of bulky groupsCan influence conformational preferences and steric interactions.

Ligand-Target Interaction Modeling and Binding Mode Prediction

Understanding how a ligand binds to its biological target is fundamental to drug design. nih.gov Ligand-target interaction modeling and binding mode prediction are computational techniques used to predict the three-dimensional structure of a ligand-protein complex and to analyze the non-covalent interactions that stabilize it. nih.gov

For ligands based on the 2,7-diazaspiro[3.5]nonane scaffold, molecular docking is a commonly used technique to predict their binding pose within the active site of a target protein. elifesciences.org Docking algorithms explore a vast number of possible orientations and conformations of the ligand and score them based on their predicted binding affinity. elifesciences.org

Structure-guided design, which combines computational modeling with experimental structural data (e.g., from X-ray crystallography), has been successfully applied to spirocyclic inhibitors. nih.gov In a study on inhibitors of the SARS-CoV-2 3C-like protease, the binding modes of various spirocyclic compounds, including those with a 6-azaspiro[3.5] core, were determined. nih.gov These studies revealed key hydrogen bonding and other polar interactions with the protein's active site residues. nih.gov Such detailed knowledge of the binding mode allows for the rational design of more potent and selective inhibitors. The three-dimensional nature of the spirocyclic scaffold is advantageous in presenting functional groups in specific spatial orientations to optimize these interactions.

Applications of 2,7 Diazaspiro 3.5 Nonane Dihydrochloride As a Core Scaffold in Specialized Chemical Fields

Strategic Building Block in Complex Organic Synthesis

The 2,7-diazaspiro[3.5]nonane core is a significant building block in the field of organic synthesis, primarily due to its distinct three-dimensional and rigid structure. bldpharm.com This spirocyclic system, which features two nitrogen atoms within a constrained framework, offers synthetic chemists a unique scaffold to construct complex molecular architectures. Its difunctional nature, with two reactive amine groups, allows for its incorporation into a variety of larger molecules.

Starting from commercially available forms such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, chemists can perform selective reactions at each nitrogen atom. acs.org For instance, one nitrogen can be protected while the other is functionalized through reactions like Buchwald-Hartwig amination or alkylation, providing a pathway to asymmetrically substituted derivatives. acs.org This controlled, stepwise functionalization is crucial for building libraries of diverse compounds for screening purposes in drug discovery and other fields. The spirocyclic nature of the core imparts a higher degree of sp3 character to the resulting molecules, a desirable trait in modern drug design that often leads to improved physicochemical properties. bldpharm.com Its application as a versatile building block facilitates the exploration of chemical space by providing a rigid framework upon which various substituents can be precisely oriented. researchgate.net

Privileged Scaffold in Medicinal Chemistry and Drug Discovery Programs

In medicinal chemistry, the 2,7-diazaspiro[3.5]nonane framework is recognized as a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, making them highly valuable in the design of new therapeutic agents. nih.govufrj.br The spirocyclic nature of 2,7-diazaspiro[3.5]nonane provides a rigid, three-dimensional arrangement of atoms, which allows for the precise spatial orientation of functional groups to interact effectively with biological targets like enzymes and receptors. bldpharm.com This structural rigidity can lead to higher binding affinity and selectivity compared to more flexible acyclic or monocyclic structures.

The integration of this scaffold into drug candidates has been shown to improve biological activity and pharmacokinetic properties. bldpharm.com Its use spans various therapeutic areas, including the development of treatments for neurological disorders and cancer, demonstrating its broad utility in drug discovery programs. nih.gov

The 2,7-diazaspiro[3.5]nonane moiety has proven to be an excellent scaffold for the development of high-affinity ligands for sigma receptors (SRs), which are implicated in a range of neurological and psychiatric conditions. nih.gov Researchers have synthesized series of 2,7-diazaspiro[3.5]nonane derivatives and evaluated their binding affinities for both sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes. acs.org

These studies have shown that the 2,7-diazaspiro[3.5]nonane core provides an optimal structure for sigma receptor recognition. acs.org For example, certain derivatives containing two basic nitrogen atoms have exhibited low nanomolar inhibitory constants (Ki) for S1R, with a notable preference over S2R. acs.org The functional profile of these compounds can also be tuned; some derivatives act as agonists for the S1R, while others behave as antagonists. acs.org This modulation is critical as S1R agonists and antagonists have different therapeutic potentials. nih.gov The ability to generate both high-affinity and functionally selective ligands highlights the value of the 2,7-diazaspiro[3.5]nonane scaffold in developing novel modulators for sigma receptor-targeted therapies. acs.orgnih.gov

Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors. acs.orgnih.gov
CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R SelectivityFunctional Profile (S1R)
4b2.72710Agonist
4c3.5---
5b131027.8Antagonist
8f1016516.5Antagonist

The 2,7-diazaspiro[3.5]nonane scaffold is a key component in the design of potent and selective covalent inhibitors targeting the KRAS G12C mutation, a known driver in various solid tumors, including non-small cell lung cancer. nih.govnih.govpatsnap.com This specific mutation creates a cysteine residue that can be targeted by covalent drugs. mdpi.com

Derivatives incorporating a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety have been identified as effective KRAS G12C inhibitors. nih.govnih.gov In these molecules, the acrylamide (B121943) group acts as a "warhead" that forms a covalent bond with the Cys12 residue of the KRAS G12C protein, while the 2,7-diazaspiro[3.5]nonane acts as a linker connecting the warhead to a larger, substituted scaffold (often a quinazoline). nih.govacs.org X-ray crystallography has confirmed that this moiety binds within the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net

Structure-based drug design and optimization of substituents on the quinazoline (B50416) scaffold have led to the development of compounds with extremely potent in vitro activity and the ability to induce tumor regression in xenograft mouse models following oral administration. nih.gov The optimization of this series has also focused on improving metabolic stability, leading to the identification of potent compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net

Examples of KRAS G12C Inhibitors Incorporating the 2,7-Diazaspiro[3.5]nonane Scaffold
CompoundCore StructureKey FeatureReported Outcome
Compound 1 (ASP6918 precursor)1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivativeCovalently binds to Cys12 of KRAS G12CPotent cellular pERK inhibition and antitumor effect in xenograft models. nih.gov
Compound 7b1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-oneHigh metabolic stabilityDose-dependent antitumor effect in NCI-H1373 xenograft mouse model. nih.govresearchgate.net
ASP6918Optimized 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivativeEnhanced in vitro activityDose-dependent tumor regression in NCI-H1373 xenograft mouse model after oral administration. nih.gov

The application of 2,7-diazaspiro[3.5]nonane extends to the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A derivative, 2,7-Diazaspiro[3.5]nonane-7-acetic Acid, is noted as a functionalized von Hippel-Lindau (VHL) ligand building block. sigmaaldrich.com This indicates its utility as a foundational piece for constructing PROTACs, allowing for conjugation with linkers to connect to a target protein ligand. sigmaaldrich.com While specific PROTACs incorporating this exact scaffold are still emerging in detailed literature, its availability as a building block for degrader libraries signifies its recognized potential in this cutting-edge area of drug discovery. sigmaaldrich.com

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of lead optimization in drug discovery. nih.govresearchgate.net The 2,7-diazaspiro[3.5]nonane scaffold has been explored as a bioisostere for other cyclic diamine structures, such as piperazine (B1678402). nih.gov

In the development of σ2 receptor ligands, replacing a piperazine moiety with various diazaspiroalkanes, including the 2,7-diazaspiro[3.5]nonane core, was investigated. nih.gov While in this specific study the direct replacement led to a reduction in affinity for the σ2 receptor, the principle of using spirocyclic systems to explore new chemical space and modify properties like selectivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles remains a valid and widely used strategy. nih.govnih.gov The rigid, three-dimensional nature of spirocycles like 2,7-diazaspiro[3.5]nonane offers a distinct conformational profile compared to the more flexible piperazine ring, which can be leveraged to fine-tune interactions with a biological target or to circumvent existing patents. bldpharm.comresearchgate.net

Role in Agrochemical and Advanced Materials Research

While the primary application of 2,7-diazaspiro[3.5]nonane dihydrochloride (B599025) is heavily documented in medicinal chemistry, its unique structural properties suggest potential utility in other fields, such as agrochemical and advanced materials research. In agrochemical design, the principles of creating biologically active molecules are similar to those in drug discovery, and privileged scaffolds are often transferable. Therefore, the 2,7-diazaspiro[3.5]nonane core could serve as a scaffold for novel pesticides or herbicides, although specific published research in this area is limited.

In materials science, the rigid and defined three-dimensional structure of the 2,7-diazaspiro[3.5]nonane unit is of interest. Its difunctional nature allows it to act as a monomer in polymerization reactions to create materials like polyamides or polyurethanes. The incorporation of such a rigid spirocyclic structure into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. However, extensive research demonstrating its practical application in polymer synthesis has yet to be widely published.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,7-Diazaspiro[3.5]nonane dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via spirocyclic ring formation using a two-step process: (1) condensation of a diketone with a diamine under acidic conditions, followed by (2) hydrochlorination with HCl gas in anhydrous ethanol. Optimization involves monitoring reaction temperature (50–70°C) and stoichiometric ratios (1:1.2 diketone:diamine) to maximize yield. Post-synthesis purification via recrystallization in ethanol/water (3:1 v/v) is critical to remove unreacted intermediates .
  • Characterization : Confirm structure using 1H^1H-NMR (δ 3.2–3.5 ppm for spirocyclic protons) and LC-MS (m/z 175.1 [M+H]+^+). Purity (>95%) should be verified via HPLC with a C18 column and 0.1% TFA in acetonitrile/water mobile phase .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

  • Solubility Testing : Use shake-flask method with UV-Vis spectroscopy (λ max = 260 nm) in buffers (pH 3–9) and solvents (e.g., DMSO, ethanol). Data from NIST databases indicate higher solubility in polar aprotic solvents (e.g., DMF) compared to water (2.1 mg/mL at 25°C) .
  • Stability Analysis : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products via LC-MS and quantify using calibration curves .

Advanced Research Questions

Q. What computational models are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Approach : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Parameterize the compound’s force field using quantum mechanical calculations (DFT/B3LYP/6-31G**). Validate predictions with in vitro assays (e.g., SPR for binding kinetics) .
  • Case Study : A recent study linked the compound’s spirocyclic scaffold to NMDA receptor modulation, suggesting a potential role in neurological disorder research. MD simulations revealed stable hydrogen bonding with GluN1 subunit residues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Troubleshooting Steps :

  • Assay Validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and compound preparation (e.g., DMSO concentration ≤0.1%).
  • Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and orthogonal assays (e.g., flow cytometry vs. MTT).
  • Meta-Analysis : Cross-reference results with public databases (e.g., PubChem BioAssay) to identify cell line-specific sensitivities .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

  • Process Optimization : Transition from batch to flow chemistry to enhance reproducibility. Key parameters include:

  • Residence time control (5–10 min) to prevent side reactions.
  • In-line FTIR monitoring for real-time detection of intermediates.
    • Purification : Implement simulated moving bed (SMB) chromatography for large-scale separation. Purity thresholds (>98%) can be achieved with gradient elution (acetonitrile:water, 10–40%) .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to investigate the compound’s role in catalytic or supramolecular systems?

  • Experimental Design :

  • Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Monitor catalytic efficiency via GC-MS or 19F^{19}F-NMR.
  • Supramolecular Chemistry : Use isothermal titration calorimetry (ITC) to measure host-guest binding constants with macrocycles (e.g., cucurbiturils) .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

  • Techniques :

  • LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry (Orbitrap).
  • NMR Spectroscopy : 13C^{13}C-NMR can detect stereochemical impurities in the spirocyclic core.
    • Reference Standards : Cross-check with NIST-certified spectra for validation .

Tables for Key Data

Property Value Method Reference
Molecular Weight193.65 g/molLC-MS
Solubility in Water (25°C)2.1 mg/mLShake-flask/UV-Vis
Melting Point215–217°C (dec.)Differential Scanning Calorimetry
LogP (Predicted)0.85ChemAxon

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.